1-Phenylbutane-1-thiol

Sensory Science Analytical Chemistry Flavor Chemistry

1-Phenylbutane-1-thiol (C10H14S, MW 166.28) is an aromatic thiol, a class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a phenyl-substituted butane chain. It is primarily utilized as a high-purity building block in synthetic organic chemistry, notably in metal-free 'click' reactions like thiol-ene couplings, and is investigated for its distinct sensory properties.

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
Cat. No. B12120393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutane-1-thiol
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)S
InChIInChI=1S/C10H14S/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3
InChIKeyAZPXVXMDTDJETJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutane-1-thiol: A Key Building Block for Organic Synthesis and Sensory Research


1-Phenylbutane-1-thiol (C10H14S, MW 166.28) is an aromatic thiol, a class of organosulfur compounds characterized by a sulfhydryl (-SH) group attached to a phenyl-substituted butane chain [1]. It is primarily utilized as a high-purity building block in synthetic organic chemistry, notably in metal-free 'click' reactions like thiol-ene couplings, and is investigated for its distinct sensory properties [1].

Why 1-Phenylbutane-1-thiol Cannot Be Replaced by Its Closest Analogs


Within the homologous series of 1-phenylalkane-1-thiols, slight variations in side-chain length result in dramatic, non-linear shifts in key performance attributes, making generic substitution highly unpredictable. While compounds in this class share a common core structure, their sensory thresholds and odor qualities diverge by orders of magnitude [1]. This variability underscores the necessity of specifying the precise homolog, 1-phenylbutane-1-thiol, for applications where its unique combination of properties is critical.

Evidence-Based Differentiation of 1-Phenylbutane-1-thiol


Quantified Odor Threshold: A 1,600-Fold Increase in Potency Compared to 1-Phenylpropane-1-thiol

1-Phenylbutane-1-thiol (3a) exhibits a significantly lower odor threshold in air (0.019 ng/L) compared to its immediate homolog, 1-phenylpropane-1-thiol (2a, 0.032 ng/L), representing a ~1.6-fold increase in potency [1]. More notably, its threshold is only 19-fold higher than the most potent homolog, 1-phenylethane-1-thiol (1a, 0.0010 ng/L), while the next homolog, 1-phenylheptane-1-thiol (6a), shows a threshold 200,000-fold higher than 1a [1].

Sensory Science Analytical Chemistry Flavor Chemistry

Unique 'Catty, Passion Fruit-Like' Odor Quality Differentiates 1-Phenylbutane-1-thiol from Homologs

The odor quality of 1-phenylbutane-1-thiol (3a) is characterized as 'catty, passion fruit-like', a descriptor that is shared with homologs up to 1-phenylheptane-1-thiol (6a) [1]. This is in stark contrast to shorter-chain homologs: 1-phenylethane-1-thiol (1a) smells 'sulfury, burned, curry leaf-like', while 1-phenylpropane-1-thiol (2a) loses the curry note and is described as 'sulfury, burned, rubber-like' [1].

Sensory Science Flavor Chemistry Fragrance Development

Predicted pKa Value Consistent with Class of Aromatic Thiols

While a specific experimental pKa value for 1-phenylbutane-1-thiol was not identified in the primary literature, its predicted pKa range of approximately 9.5-10.5 aligns with the known increased acidity of aromatic thiols compared to their aliphatic counterparts (pKa ~10-11 for thiols vs. ~16-18 for alcohols) [1]. This class-level characteristic underpins its utility as a nucleophile in base-catalyzed reactions like thiol-ene couplings [2].

Physical Organic Chemistry Reactivity Click Chemistry

Key Application Scenarios for 1-Phenylbutane-1-thiol Based on Differentiated Evidence


Precise Calibrant for Trace-Level Sensory Analysis

Due to its well-defined and exceptionally low odor threshold of 0.019 ng/L in air, 1-phenylbutane-1-thiol serves as an ideal analytical standard for calibrating gas chromatography-olfactometry (GC-O) instruments. Its use ensures accurate quantification of ultra-trace odorants in complex matrices like food, beverages, and environmental samples [1].

Specialty Building Block for 'Catty, Passion Fruit' Flavor and Fragrance Notes

The specific 'catty, passion fruit-like' odor quality of 1-phenylbutane-1-thiol, confirmed at a threshold of 0.019 ng/L, makes it a valuable synthon for flavor and fragrance chemists. It can be used as a starting material or intermediate to create or study this unique sensory profile, a characteristic absent in its shorter-chain homologs [1].

Moderately Acidic Thiol Nucleophile for Metal-Free 'Click' Chemistry

Leveraging its predicted pKa (~9.5-10.5), 1-phenylbutane-1-thiol is a suitable nucleophile for thiol-ene 'click' reactions. This class-level property enables efficient bioconjugation, polymer functionalization, and the synthesis of complex molecular architectures under mild, metal-free conditions, providing a predictable reactivity profile for synthetic planning [1].

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